molecular formula C19H21Cl2N3O3S B2837168 N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide CAS No. 889807-69-6

N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide

Cat. No. B2837168
CAS RN: 889807-69-6
M. Wt: 442.36
InChI Key: QUOQMLQJIWNOOD-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of piperazine derivatives and has shown promising results in various preclinical studies.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structures similar to N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide have been synthesized and structurally analyzed, highlighting the relevance of such compounds in drug development. For example, the synthesis of derivatives involving piperazine and chlorophenyl groups has been explored for their antimicrobial and anticancer activities. The structural confirmation of these compounds is typically achieved through physicochemical and spectral characteristics, suggesting a methodological approach that could be applicable to the synthesis and analysis of N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide derivatives as well (Mehta et al., 2019).

Biological Potentials and Therapeutic Applications

Research on structurally related compounds has demonstrated significant biological activities, including antimicrobial, anticancer, and analgesic effects. For instance, certain piperazin-1-yl acetamide derivatives have shown promising antimicrobial and anticancer activities, which are indicative of the potential utility of similar compounds in treating various diseases. These activities are often confirmed through in vitro studies, such as the tube dilution technique for antimicrobial activity and MTT assay for anticancer activity, as well as through molecular docking studies to explore potential drug-target interactions (Mehta et al., 2019).

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3S/c1-14-2-5-16(6-3-14)28(26,27)24-10-8-23(9-11-24)13-19(25)22-18-12-15(20)4-7-17(18)21/h2-7,12H,8-11,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOQMLQJIWNOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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